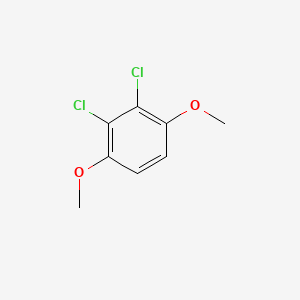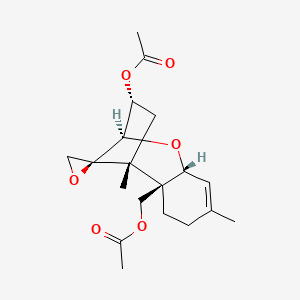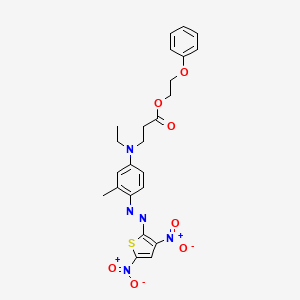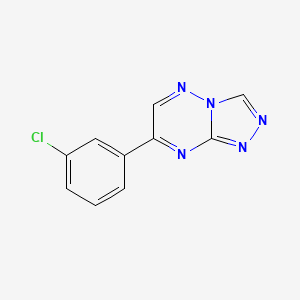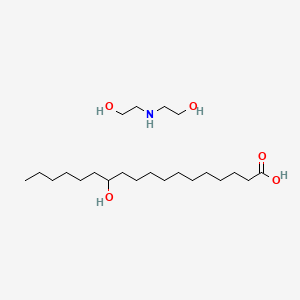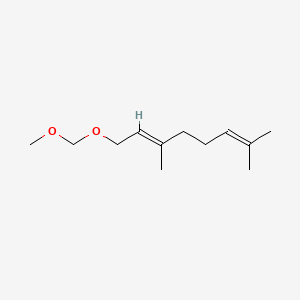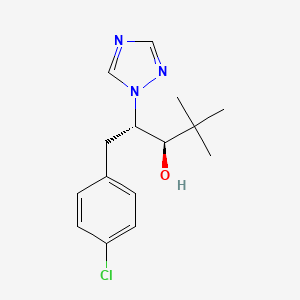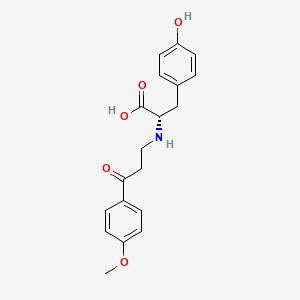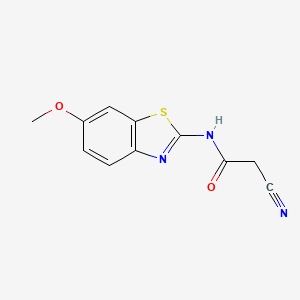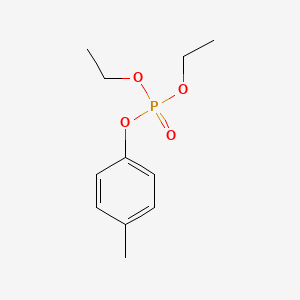
Diethyl 4-methylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-methylphenyl phosphate is an organic compound with the molecular formula C11H17O4P and a molecular weight of 244.2240 . It is a member of the class of organophosphates, which are widely used in various chemical and industrial applications.
Preparation Methods
The synthesis of diethyl 4-methylphenyl phosphate typically involves the reaction of 4-methylphenol with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl 4-methylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 4-methylphenyl phosphate has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-methylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Diethyl 4-methylphenyl phosphate can be compared with other similar compounds, such as:
Diethyl 4-methoxyphenyl phosphate: Similar in structure but with a methoxy group instead of a methyl group.
Diethyl 4-methylbenzylphosphonate: Contains a benzyl group instead of a phenyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
4877-08-1 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
diethyl (4-methylphenyl) phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
UBSNERLLCAIDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



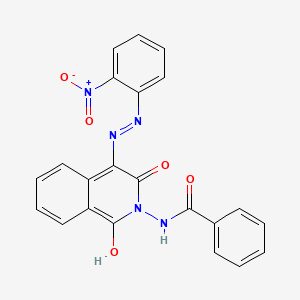
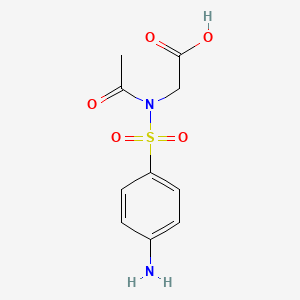
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
